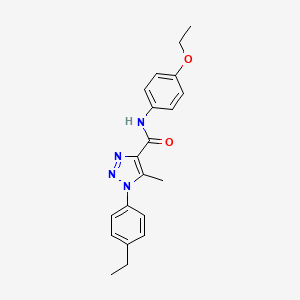![molecular formula C20H15F3N2O4 B2592077 N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide CAS No. 313232-86-9](/img/structure/B2592077.png)
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide, also known as A-769662, is a small molecule activator of the enzyme AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation can lead to a variety of beneficial effects on metabolism and cellular health. A-769662 has been the subject of extensive scientific research due to its potential as a therapeutic agent for a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
Mécanisme D'action
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity. AMPK activation leads to a variety of beneficial effects on metabolism and cellular health, including the stimulation of glucose uptake and fatty acid oxidation, the inhibition of lipogenesis, and the induction of autophagy and mitochondrial biogenesis.
Biochemical and Physiological Effects:
The activation of AMPK by this compound has been shown to have a variety of biochemical and physiological effects. In animal models, this compound has been shown to improve glucose uptake and insulin sensitivity, leading to improved glycemic control. Additionally, this compound has been shown to reduce inflammation and oxidative stress, and to improve mitochondrial function. These effects make this compound a potential therapeutic agent for a variety of diseases, including diabetes, cancer, and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide in lab experiments is its specificity for AMPK activation, which allows researchers to study the effects of AMPK activation in a controlled manner. Additionally, this compound is relatively stable and easy to synthesize, making it a convenient tool for studying AMPK activation. However, this compound has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide. One area of interest is the development of more potent and selective AMPK activators, which could have greater therapeutic potential than this compound. Additionally, there is interest in studying the effects of this compound in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, there is interest in studying the effects of this compound on other cellular pathways, beyond AMPK activation, to better understand its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide involves several steps, including the reaction of 6-methoxy-2-(trifluoromethyl)phenylimine with 3-bromo-7-hydroxychromen-4-one, followed by the acetylation of the resulting compound with acetic anhydride. The final product is obtained through the reaction of the acetylated compound with N-acetyl-3-aminophenol.
Applications De Recherche Scientifique
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide has been extensively studied for its potential as a therapeutic agent for a variety of diseases. In animal models, this compound has been shown to improve glucose uptake and insulin sensitivity, making it a potential treatment for type 2 diabetes. Additionally, this compound has been shown to have anti-cancer effects, including the inhibition of tumor growth and the induction of apoptosis in cancer cells. This compound has also been studied for its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease, due to its ability to improve mitochondrial function and reduce oxidative stress.
Propriétés
IUPAC Name |
N-acetyl-6-methoxy-2-[3-(trifluoromethyl)phenyl]iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2O4/c1-11(26)24-18(27)16-9-12-8-15(28-2)6-7-17(12)29-19(16)25-14-5-3-4-13(10-14)20(21,22)23/h3-10H,1-2H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPONOJGAFDVIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=O)C1=CC2=C(C=CC(=C2)OC)OC1=NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2591994.png)
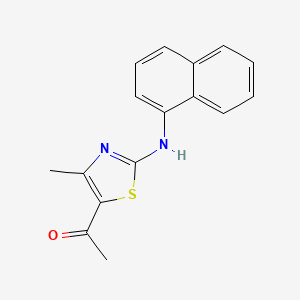
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(5-nitrofuran-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2591998.png)
![4-[(1R)-1-Amino-2,2,2-trifluoroethyl]-3-fluorophenol;hydrochloride](/img/structure/B2591999.png)
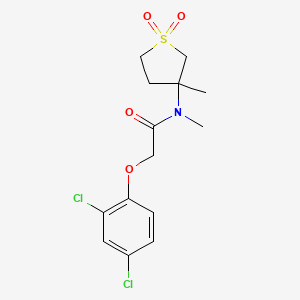

![1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone](/img/structure/B2592005.png)
![[1-Methyl-5-(propan-2-yloxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2592008.png)
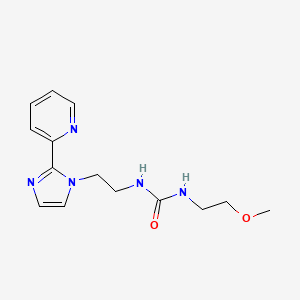
![2-([1-(Aminomethyl)cyclopentyl]oxy)ethan-1-OL](/img/structure/B2592013.png)
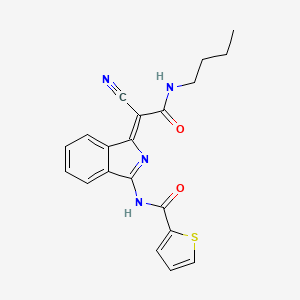
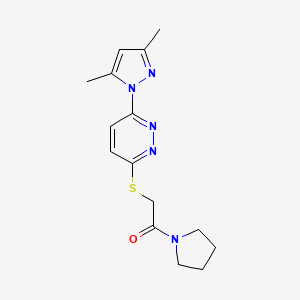
![3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B2592016.png)
